![molecular formula C22H46MnN4 B13143882 [(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N,N’-di-i-propylpentylamidinato)manganese(II): is an organometallic compound with the molecular formula C22H46MnN4. It is characterized by the presence of manganese in the +2 oxidation state, coordinated by two amidinato ligands. This compound is typically a brown solid and is known for its air and moisture sensitivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N’-di-i-propylpentylamidinato)manganese(II) generally involves the reaction of manganese(II) chloride with the corresponding amidine ligand in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The compound is often produced in high purity forms, including up to 99.999% .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(N,N’-di-i-propylpentylamidinato)manganese(II) can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, although this is less common.
Substitution: Ligand exchange reactions can occur, where the amidinato ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce a variety of manganese(II) complexes with different ligands .
Applications De Recherche Scientifique
Chemistry: Bis(N,N’-di-i-propylpentylamidinato)manganese(II) is used as a precursor in the synthesis of other manganese-containing compounds. It is also employed in studies of coordination chemistry and organometallic chemistry .
Biology and Medicine:
Industry: In industry, this compound can be used in the production of high-purity manganese materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism by which Bis(N,N’-di-i-propylpentylamidinato)manganese(II) exerts its effects is primarily through its ability to coordinate with other molecules. The manganese center can participate in redox reactions, and the amidinato ligands can stabilize various oxidation states of manganese. This coordination chemistry is crucial for its reactivity and applications .
Comparaison Avec Des Composés Similaires
- Manganese(II) isoquinoline-3-carboxylate
- (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]manganese(III) chloride
- Bis[di(tert-butyl)amido]manganese(II)
- Bis[bis(trimethylsilyl)amido]manganese(II)
- Bis(isopropylcyclopentadienyl)manganese
- Manganese(II,III) isopropoxide
Uniqueness: Bis(N,N’-di-i-propylpentylamidinato)manganese(II) is unique due to its specific amidinato ligands, which provide distinct steric and electronic properties. These properties influence its reactivity and stability, making it suitable for specific applications in coordination chemistry and catalysis .
Propriétés
Formule moléculaire |
C22H46MnN4 |
|---|---|
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+) |
InChI |
InChI=1S/2C11H23N2.Mn/c2*1-6-7-8-11(9-13(4)5)12-10(2)3;/h2*9-10H,6-8H2,1-5H3;/q2*-1;+2/b2*11-9-; |
Clé InChI |
QINRYZRZMHBLFQ-UNNWALPCSA-N |
SMILES isomérique |
CCCC/C(=C/N(C)C)/[N-]C(C)C.CCCC/C(=C/N(C)C)/[N-]C(C)C.[Mn+2] |
SMILES canonique |
CCCCC(=CN(C)C)[N-]C(C)C.CCCCC(=CN(C)C)[N-]C(C)C.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


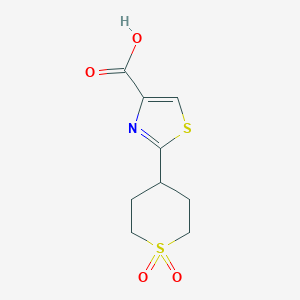
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)

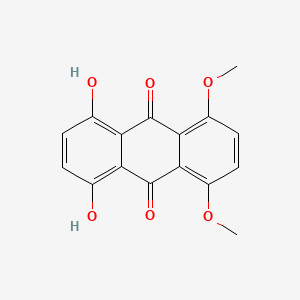

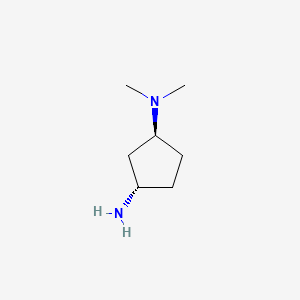
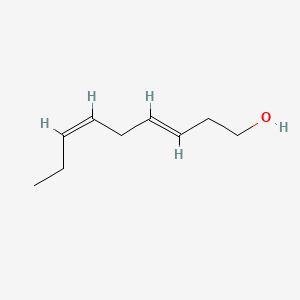
![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
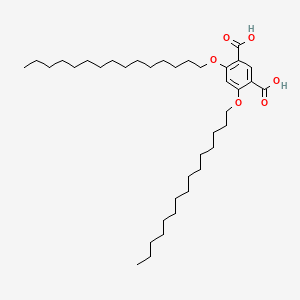
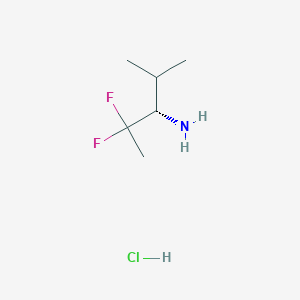
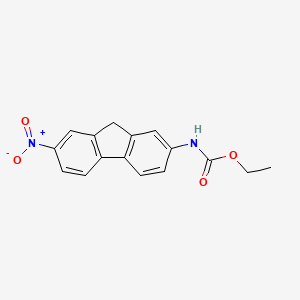
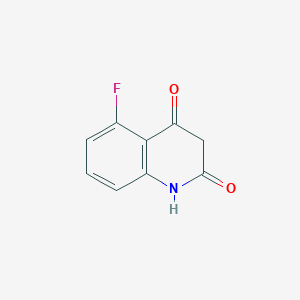
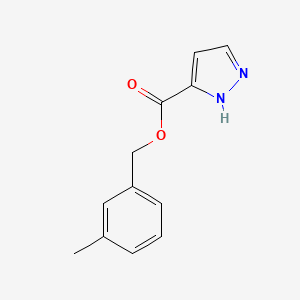
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
